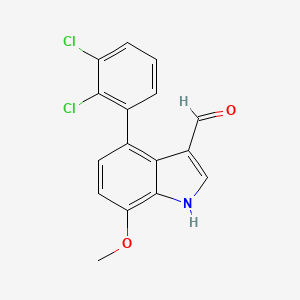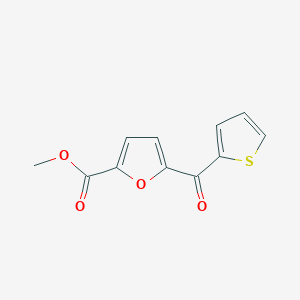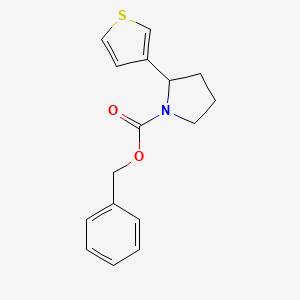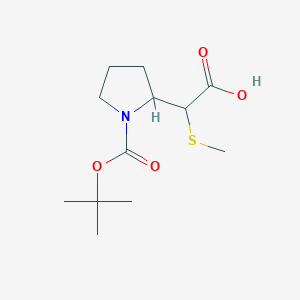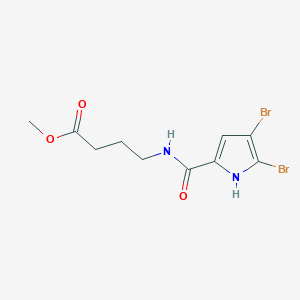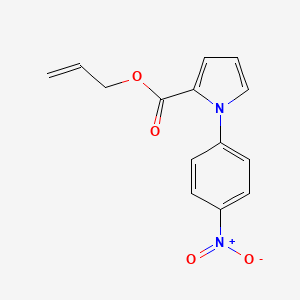![molecular formula C15H14BrN3O B11795011 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine](/img/structure/B11795011.png)
2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine is a complex organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug design due to their structural complexity and ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a dimethylaminophenyl precursor, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biological probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Aminophenyl)benzo[d]oxazol-5-amine: Similar structure but lacks the bromo and dimethylamino groups.
2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-amine: Similar structure but has a methoxy group instead of a dimethylamino group.
Uniqueness
The presence of both the bromo and dimethylamino groups in 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H14BrN3O |
|---|---|
Peso molecular |
332.19 g/mol |
Nombre IUPAC |
2-[3-bromo-4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H14BrN3O/c1-19(2)13-5-3-9(7-11(13)16)15-18-12-8-10(17)4-6-14(12)20-15/h3-8H,17H2,1-2H3 |
Clave InChI |
AVKVYHDUJJJXPX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


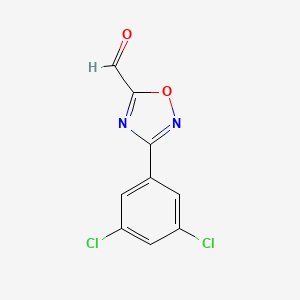

![2-(4-Bromophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B11794942.png)
![6-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11794944.png)
